1-(Oxan-2-YL)heptan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Oxan-2-YL)heptan-2-one is an organic compound with the molecular formula C_10H_18O_2 It is a ketone derivative featuring an oxane ring, which is a six-membered ether ring
Vorbereitungsmethoden
The synthesis of 1-(Oxan-2-YL)heptan-2-one can be achieved through several routes. One common method involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles, followed by reductive oxa ring opening. This method allows for the formation of the oxane ring and subsequent functionalization to yield the desired ketone . Industrial production methods may involve catalytic hydrogenation and other processes to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-(Oxan-2-YL)heptan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxane ring, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Oxan-2-YL)heptan-2-one has several applications in scientific research:
Biology: This compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(Oxan-2-YL)heptan-2-one involves its interaction with various molecular targets. The oxane ring and ketone group allow it to engage in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways and lead to specific effects, depending on the context of its use .
Vergleich Mit ähnlichen Verbindungen
1-(Oxan-2-YL)heptan-2-one can be compared with other similar compounds, such as:
7-Oxabicyclo[2.2.1]heptane: This compound also features an oxane ring but has a different structural arrangement.
3-Oxabicyclo[3.2.0]heptan-2-one: Another compound with an oxane ring, used in the synthesis of sesquiterpenes.
The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
63328-85-8 |
---|---|
Molekularformel |
C12H22O2 |
Molekulargewicht |
198.30 g/mol |
IUPAC-Name |
1-(oxan-2-yl)heptan-2-one |
InChI |
InChI=1S/C12H22O2/c1-2-3-4-7-11(13)10-12-8-5-6-9-14-12/h12H,2-10H2,1H3 |
InChI-Schlüssel |
AQNLGZYHDCSKJV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)CC1CCCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.